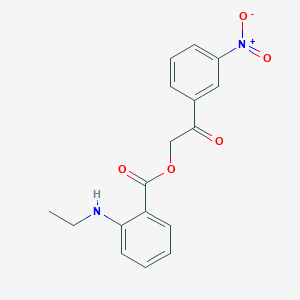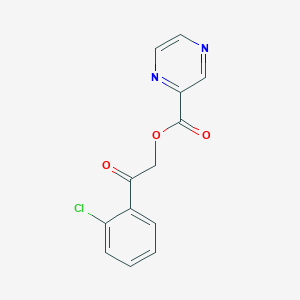![molecular formula C15H16Cl2N2 B5877311 (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DCB-PET, is a compound that has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In
Mecanismo De Acción
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed throughout the nervous system. Activation of the α7 receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 receptor, leading to increased calcium influx and improved cognitive function.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and improved cognitive function. It has also been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for nicotine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor in experiments. However, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is a synthetic compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One area of interest is its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to increase dopamine release in the brain, which may help reduce cravings for nicotine. Another area of interest is its potential as a treatment for Alzheimer's disease. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, and more research is needed to determine its potential as a treatment for this condition. Finally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine may have potential applications in the treatment of other neurological disorders, such as schizophrenia and ADHD. Further research is needed to fully understand the potential of this compound in these areas.
Métodos De Síntesis
The synthesis of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine involves several steps, starting with the reaction of 3,4-dichlorobenzyl chloride with N-methyl-2-pyrrolidone to form 3,4-dichlorobenzyl N-methylpyrrolidone. This intermediate is then reacted with ethyl 2-bromopyridine-4-carboxylate to form (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. The final product is purified using column chromatography and characterized using NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2/c1-19(9-7-13-4-2-3-8-18-13)11-12-5-6-14(16)15(17)10-12/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFAQMNKBRVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)



![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)


